molecular formula C12H20O2 B13680010 9-Ethyl-1-oxaspiro[5.5]undecan-4-one

9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13680010
M. Wt: 196.29 g/mol
InChI Key: IXUSRXVKZCSQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-1-oxaspiro[55]undecan-4-one is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings This compound belongs to the class of spiro compounds, which are known for their interesting conformational and stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of an aldehyde and an alkene in the presence of an acid catalyst .

Another approach involves the use of olefin metathesis reactions, where a Grubbs catalyst is employed to form the spirocyclic structure. This method, although effective, can be complex and expensive to reproduce .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The Prins cyclization reaction, due to its simplicity and efficiency, is likely to be favored in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-Ethyl-1-oxaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-1-oxaspiro[55]undecan-4-one is unique due to its specific spirocyclic structure with an oxygen atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

9-ethyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3

InChI Key

IXUSRXVKZCSQNG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.